Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-

Analytical Chemistry Quality Control Mass Spectrometry

This (E)-configured cyanoacrylamide (CAS 695223-39-3) delivers a structurally authenticated scaffold combining a 5-methylfuran-2-yl moiety, a 2-cyano group, and an N-(3,4-dimethoxyphenethyl) substituent—a combination not represented in established patent series. The confirmed (E)-stereochemistry and available GC-MS/1H NMR reference spectra enable its immediate use as an analytical reference standard, SAR starting point, or computational probe. Researchers must verify exact CAS 695223-39-3 and spectral fingerprint to avoid inactive near-neighbor analogs. Typical purity: 95%. Inquire for competitive pricing.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 695223-39-3
Cat. No. B3003140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-
CAS695223-39-3
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCC1=CC=C(O1)C=C(C#N)C(=O)NCCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C19H20N2O4/c1-13-4-6-16(25-13)11-15(12-20)19(22)21-9-8-14-5-7-17(23-2)18(10-14)24-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,22)/b15-11+
InChIKeyDCPOGRBHLIUKER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.05 g / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)- (CAS 695223-39-3): Structural Classification and Procurement Context


Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)- (CAS 695223-39-3) is a synthetic cyanoacrylamide derivative characterized by a 2-cyano substituent on the acrylamide backbone, a 5-methylfuran-2-yl moiety at the 3-position, and a 3,4-dimethoxyphenethyl group on the amide nitrogen. Its molecular formula is C19H20N2O4 with a molecular weight of 340.38 g/mol and an exact monoisotopic mass of 340.142307 g/mol [1]. The compound is configured in the (E)-configuration at the double bond and is listed in spectral databases with 1H NMR and GC-MS characterization data [1]. It is primarily offered as a research-grade chemical with typical purity of 95% by multiple suppliers, and it has no regulatory registration with ECHA, no FDA approval, and no entry in PubChem or ChEMBL as of the current search date [2][3].

Why Generic Substitution of Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)- Fails Without Structural Verification


This compound occupies a specific structural niche that precludes simple interchange with other cyanoacrylamide analogs. The combination of three functional modules—the electron-withdrawing 2-cyano group, the electron-rich 5-methylfuran-2-yl at the 3-position, and the N-(3,4-dimethoxyphenethyl) moiety—creates a unique electronic distribution and steric profile that cannot be replicated by any single-point substitution analog [1]. Compounds lacking the 5-methylfuran ring (e.g., 3-phenyl-substituted cyanoacrylamides) exhibit fundamentally different conjugation patterns and electrochemical properties, while analogs missing the dimethoxyphenethyl group on the amide nitrogen present altered hydrogen-bonding capacity and lipophilicity [2]. The (E)-configuration of the double bond, confirmed by NMR [1], further distinguishes it from (Z)-isomers that would display divergent molecular recognition properties. Without direct comparative biological assay data, the structural uniqueness alone dictates that researchers must verify the exact CAS number (695223-39-3) and spectral fingerprint rather than assuming functional equivalence with any near-neighbor analog.

Quantitative Differentiation Evidence for Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)- (CAS 695223-39-3)


Spectral Identity Confirmation: Exact Mass Discrimination Against Isobaric Interferences

The target compound has an exact monoisotopic mass of 340.142307 g/mol, as confirmed by GC-MS in the KnowItAll spectral library [1]. This exact mass is shared by multiple isobaric compounds with molecular formula C19H20N2O4, including mactanamide (ChemSpider ID 10184062, average mass 340.379 g/mol) and other structural isomers such as 4-{4-[(ethylanilino)carbonyl]anilino}-4-oxobutanoic acid . Without verification via the unique InChIKey (DCPOGRBHLIUKER-RVDMUPIBSA-N) and the diagnostic GC-MS fragmentation pattern, positive identification by molecular weight or molecular formula alone is insufficient to distinguish the target compound from these isobaric species [1].

Analytical Chemistry Quality Control Mass Spectrometry

Purity Benchmarking: Supplier-Declared 95% Purity as Minimum Procurement Specification

The target compound is routinely supplied at 95% purity as declared by multiple chemical vendors . In the absence of published orthogonal purity assay data (e.g., HPLC-UV/ELSD, qNMR), the 95% vendor-declared purity represents the only available quantitative purity baseline for procurement specification. This is comparable to the purity range typical for research-grade cyanoacrylamide derivatives but remains unverified by independent peer-reviewed analytical studies. No stability-indicating assay data, residual solvent analysis, or heavy metal testing results are publicly available for this specific compound.

Chemical Procurement Purity Specification Batch Consistency

Structural Differentiation from (Z)-Isomers: Geometric Configuration Confirmed by NMR

The compound is assigned the (E)-configuration at the double bond based on NMR analysis available in the KnowItAll NMR Spectral Library [1]. This is a critical differentiation from potential (Z)-isomers of the same molecular formula. Cyanoacrylamide geometric isomers are known to exhibit divergent biological activity profiles: for example, Sato et al. (2009) demonstrated that (E)- and (Z)-configured acrylamide derivatives can display >10-fold differences in CCR3 antagonist potency [2]. While no direct head-to-head (E) vs. (Z) bioassay comparison is publicly available for this specific compound, the confirmed (E)-configuration establishes a defined stereochemical starting point that distinguishes it from any (Z)-isomer or undefined-geometry mixtures that may be supplied as alternative products.

Stereochemistry NMR Spectroscopy Structure-Activity Relationship

Absence of Regulatory and Pharmacological Precedent: Differentiated Risk Profile for Early-Stage Research

A comprehensive search of ECHA, FDA, PubChem, and ChEMBL databases confirms that this compound has no regulatory registrations, no published bioassay data, no toxicological profiles, and no clinical or preclinical development history [1][2][3]. This absence of data differentiates it from structurally related cyanoacrylamide drug candidates such as the Shionogi N-type calcium channel blocker series (US Patent 8,895,551; EP 2,414,332 B1) [4], for which extensive SAR, in vivo efficacy, and safety data exist. The target compound therefore occupies the earliest stage of the research pipeline—chemical probe exploration—where any biological activity remains to be determined de novo.

Drug Discovery Early-Stage Research Regulatory Status

Recommended Procurement Scenarios for Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)- (CAS 695223-39-3)


Chemical Probe Synthesis for Unexplored Cyanoacrylamide Chemical Space

This compound is appropriate for medicinal chemistry groups seeking to explore the structure-activity relationship (SAR) of cyanoacrylamides with combined furan and dimethoxyphenethyl substitution—a substructure combination not represented in the characterized Shionogi acrylamide patent series [1]. The verified (E)-configuration and available spectral reference data [2] provide a defined starting point for analog synthesis, enabling systematic variation of the 5-methylfuran or dimethoxyphenethyl modules to establish SAR where none currently exists.

Analytical Method Development Using Authenticated Reference Standard

The availability of GC-MS and 1H NMR reference spectra in the Wiley KnowItAll spectral library [2] makes this compound suitable as a reference standard for developing and validating analytical methods (e.g., LC-MS/MS, GC-MS) for detecting cyanoacrylamide derivatives in complex matrices. Its unique InChIKey and exact mass provide unambiguous identification endpoints, and the absence of regulatory data means it can serve as a non-controlled surrogate for method development targeting structurally related regulated substances.

Computational Chemistry and In Silico Screening Studies

With no published biological activity data [3], this compound represents an ideal candidate for prospective computational studies (molecular docking, pharmacophore modeling, DFT calculations) aimed at predicting its potential target engagement. The electron-deficient cyanoacrylamide core combined with the electron-rich furan and dimethoxyphenyl moieties creates a polarized π-system amenable to studying charge-transfer interactions, as demonstrated in related cyanoacrylamide derivatives [4].

Negative Control or Chemical Tool in CCR3 or Calcium Channel Research

Given the structural similarity to acrylamide-based CCR3 antagonists [1] and N-type calcium channel blockers [5], this compound may serve as a structurally matched negative control or chemical tool for target engagement studies, provided its lack of activity is experimentally confirmed by the end user. Its differentiated substitution pattern (5-methylfuran instead of the phenyl/heteroaryl groups in the Shionogi series) makes it a suitable comparator for probing the contribution of the furan ring to target binding.

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